molecular formula C15H15N3O5S2 B2885209 9-(hydroxyimino)-N2,N7-dimethyl-9H-fluorene-2,7-disulfonamide CAS No. 321579-88-8

9-(hydroxyimino)-N2,N7-dimethyl-9H-fluorene-2,7-disulfonamide

Cat. No. B2885209
CAS RN: 321579-88-8
M. Wt: 381.42
InChI Key: HPBUWLYGZVMOJV-UHFFFAOYSA-N
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Description

The compound “9-(hydroxyimino)-N2,N7-dimethyl-9H-fluorene-2,7-disulfonamide” is a complex organic molecule. It contains a fluorene backbone, which is a polycyclic aromatic hydrocarbon consisting of two benzene rings fused with a central cyclopentane ring. The molecule also contains hydroxyimino (-NOH) and sulfonamide (-SO2NH2) functional groups, which are often found in various pharmaceuticals and synthetic compounds .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. Techniques like X-ray crystallography, NMR spectroscopy, and computational modeling could be used to analyze its structure .


Chemical Reactions Analysis

The chemical reactivity of this compound would be influenced by its functional groups. For instance, the hydroxyimino group might participate in redox reactions, while the sulfonamide group could be involved in acid-base reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure and functional groups. These properties could include solubility, melting point, boiling point, and reactivity .

Scientific Research Applications

Environmental Monitoring

The compound’s sensitivity to oxygen and other factors could be applied in environmental monitoring, particularly in detecting pollutants or assessing air quality.

These applications are based on the compound’s known properties and potential interactions with biological and chemical systems. Further research and experimentation would be necessary to fully realize these applications .

Safety and Hazards

The safety and hazards associated with this compound would depend on its reactivity, toxicity, and potential for bioaccumulation. Detailed safety data would typically be provided in a Material Safety Data Sheet (MSDS) for the compound .

Future Directions

The future research directions for this compound could involve exploring its potential uses in various fields, such as medicine, materials science, or chemical synthesis. This would likely involve further studies on its synthesis, properties, and reactivity .

properties

IUPAC Name

9-hydroxyimino-2-N,7-N-dimethylfluorene-2,7-disulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N3O5S2/c1-16-24(20,21)9-3-5-11-12-6-4-10(25(22,23)17-2)8-14(12)15(18-19)13(11)7-9/h3-8,16-17,19H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPBUWLYGZVMOJV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNS(=O)(=O)C1=CC2=C(C=C1)C3=C(C2=NO)C=C(C=C3)S(=O)(=O)NC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

9-(hydroxyimino)-N2,N7-dimethyl-9H-fluorene-2,7-disulfonamide

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